2-Oxo-2-(thiophen-2-yl)ethyl 2-[(3-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoate
Overview
Description
2-Oxo-2-(thiophen-2-yl)ethyl 2-[(3-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound that features a thiophene ring, a chlorinated aromatic amine, and a phenylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 2-[(3-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with thiophene, various functional groups are introduced through reactions such as halogenation and alkylation.
Aromatic Amine Introduction: The 3-chloro-2-methylphenylamine is synthesized separately and then coupled with the thiophene derivative.
Formation of the Phenylbutanoate Moiety: This involves the reaction of phenylacetic acid derivatives with appropriate reagents to form the butanoate structure.
Final Coupling: The intermediate compounds are then coupled under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Oxo-2-(thiophen-2-yl)ethyl 2-[(3-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.
Biological Studies: Its interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-Oxo-2-(thiophen-2-yl)ethyl 2-[(3-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoate exerts its effects involves several molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways: The compound could modulate signaling pathways such as NF-κB or MAPK, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: Shares the thiophene and carbonyl functionalities but differs in the chromenone structure.
3-chloro-2-methylphenylamine derivatives: Compounds with similar aromatic amine structures but different substituents.
Uniqueness
2-Oxo-2-(thiophen-2-yl)ethyl 2-[(3-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 2-(3-chloro-2-methylanilino)-4-oxo-4-phenylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4S/c1-15-17(24)9-5-10-18(15)25-19(13-20(26)16-7-3-2-4-8-16)23(28)29-14-21(27)22-11-6-12-30-22/h2-12,19,25H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECUFURCSTZLKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(CC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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